molecular formula C21H23F6NO B300029 N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide

N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide

Katalognummer B300029
Molekulargewicht: 419.4 g/mol
InChI-Schlüssel: MKCSKRCYYLFVSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide, also known as AEBP1 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The purpose of

Wirkmechanismus

The mechanism of action of N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide involves the inhibition of the adipocyte enhancer-binding protein 1 (N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide). N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide is a transcriptional regulator that plays a role in the inflammatory response. By inhibiting N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide, this compound can reduce inflammation and potentially prevent the development of diseases associated with chronic inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide has anti-inflammatory effects in various cell types, including macrophages and adipocytes. It has also been found to reduce the expression of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have anti-cancer effects by inhibiting the growth and migration of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide in lab experiments is its specificity for N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide, which allows for targeted inhibition of this protein. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for research involving N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide. One area of focus is the development of more effective synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide is a promising compound that has potential therapeutic applications in the treatment of various diseases. Its specificity for N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide and anti-inflammatory properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential uses in the treatment of human diseases.

Synthesemethoden

The synthesis of N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide involves a multi-step process that includes the reaction of adamantane with 1-bromoethane, followed by the reaction of the resulting compound with 3,5-bis(trifluoromethyl)benzoyl chloride. The final product is obtained through purification and isolation techniques.

Wissenschaftliche Forschungsanwendungen

N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory properties and is being investigated for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and diabetes.

Eigenschaften

Produktname

N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide

Molekularformel

C21H23F6NO

Molekulargewicht

419.4 g/mol

IUPAC-Name

N-[1-(1-adamantyl)ethyl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C21H23F6NO/c1-11(19-8-12-2-13(9-19)4-14(3-12)10-19)28-18(29)15-5-16(20(22,23)24)7-17(6-15)21(25,26)27/h5-7,11-14H,2-4,8-10H2,1H3,(H,28,29)

InChI-Schlüssel

MKCSKRCYYLFVSQ-UHFFFAOYSA-N

SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Kanonische SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.